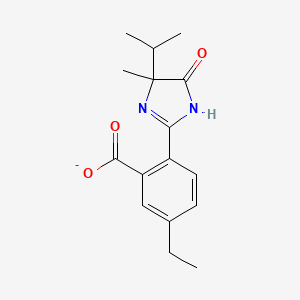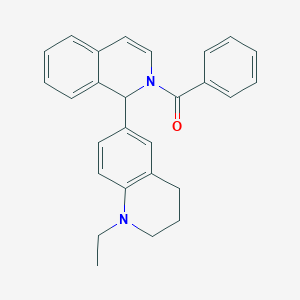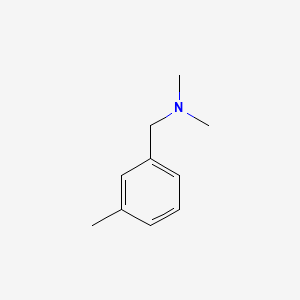
Tin(IV) chromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(IV) chromate, also known as stannic chromate, is an inorganic compound with the chemical formula Sn(CrO4)2. It is composed of tin in the +4 oxidation state and chromate ions. This compound is known for its vibrant yellow color and is primarily used in pigments and coatings due to its stability and color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin(IV) chromate can be synthesized through a precipitation reaction. One common method involves reacting tin(IV) chloride (SnCl4) with potassium chromate (K2CrO4) in an aqueous solution. The reaction proceeds as follows: [ \text{SnCl}_4 + 2 \text{K}_2\text{CrO}_4 \rightarrow \text{Sn}(\text{CrO}_4)_2 + 4 \text{KCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as dissolution, precipitation, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions: Tin(IV) chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions due to the presence of the chromate ion, which is a strong oxidizing agent.
Substitution Reactions: The chromate ions in this compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Reactions involving reducing agents such as hydrogen peroxide (H2O2) or sulfur dioxide (SO2).
Substitution: Reactions with other metal salts or acids.
Major Products Formed:
Oxidation-Reduction: Formation of tin(II) compounds and reduced chromium species.
Substitution: Formation of new metal chromates or other tin compounds.
Aplicaciones Científicas De Investigación
Tin(IV) chromate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Investigated for its potential use in biological assays and as a staining agent.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of pigments, coatings, and corrosion-resistant materials.
Mecanismo De Acción
The mechanism of action of tin(IV) chromate involves its ability to act as an oxidizing agent. The chromate ions can accept electrons from other substances, leading to their oxidation. This property is utilized in various chemical processes and applications. The molecular targets and pathways involved include interactions with organic and inorganic molecules, leading to changes in their oxidation states and chemical properties.
Similar Compounds:
Tin(IV) oxide (SnO2): A widely used compound in gas sensors and as a catalyst.
Chromium(III) oxide (Cr2O3): Known for its use in pigments and as a refractory material.
Comparison:
Uniqueness: this compound is unique due to its combination of tin and chromate ions, providing both the properties of tin compounds and the strong oxidizing nature of chromate ions.
Applications: While tin(IV) oxide is primarily used in electronic applications and chromium(III) oxide in pigments, this compound finds its niche in specialized pigments and coatings due to its distinct color and stability.
Propiedades
| 10101-75-4 | |
Fórmula molecular |
Cr2O8Sn |
Peso molecular |
350.70 g/mol |
Nombre IUPAC |
dioxido(dioxo)chromium;tin(4+) |
InChI |
InChI=1S/2Cr.8O.Sn/q;;;;;;4*-1;+4 |
Clave InChI |
ZGOVTYBSJCHQFF-UHFFFAOYSA-N |
SMILES canónico |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)

